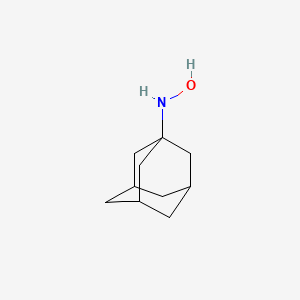

N-(1-Adamantyl)hydroxylamine

Description

Contextualization of Adamantane (B196018) Derivatives in Chemical Research

Adamantane, a tricyclic hydrocarbon with the formula C10H16, possesses a unique, rigid, and symmetrical diamondoid structure. wikipedia.org This structure, composed of three fused cyclohexane (B81311) rings, provides exceptional stability and lipophilicity to its derivatives. ontosight.airesearchgate.net The discovery of adamantane in petroleum in 1933 opened a new avenue in chemistry focused on polyhedral organic compounds. wikipedia.org

In medicinal chemistry, the incorporation of the adamantane moiety into bioactive molecules can significantly alter their properties, including bioavailability and therapeutic efficacy. researchgate.net This has led to the development of numerous adamantane-based drugs with a wide range of applications. For instance, amantadine (B194251), an early adamantane derivative, has been used as both an antiviral agent against influenza and a treatment for Parkinson's disease. wikipedia.orgnih.gov Other derivatives like rimantadine (B1662185) and tromantadine (B1663197) are known for their antiviral activities, while memantine (B1676192) is used in the management of Alzheimer's disease. researchgate.net The utility of adamantane derivatives extends to various other therapeutic areas, including the treatment of acne, type 2 diabetes, and even as potential agents against neurodegenerative diseases and certain cancers. ontosight.airesearchgate.netresearchgate.net The rigid scaffold of adamantane also makes it a valuable component in materials science and for the development of thermally stable lubricants. wikipedia.orgresearchgate.net

Significance of the Hydroxylamine (B1172632) Functional Group in Organic Synthesis

The hydroxylamine functional group (-NHOH) is a versatile and reactive moiety in organic chemistry. ontosight.aiatamanchemicals.com Compounds containing this group, known as hydroxylamines, are key intermediates and reagents in a multitude of chemical transformations. atamanchemicals.comwikipedia.org One of their most prominent reactions is the condensation with aldehydes and ketones to form oximes (RR'C=N-OH). atamanchemicals.comwikipedia.orgnih.gov This reaction is not only useful for the purification and identification of carbonyl compounds but also provides a pathway to synthesize various other functional groups. atamanchemicals.comwikipedia.org

For example, oximes can be reduced to form primary and secondary amines or undergo the Beckmann rearrangement to produce amides. wikipedia.org Hydroxylamines themselves can be reduced to amines and can also be oxidized to form nitroso or nitro compounds. atamanchemicals.comsmolecule.com Furthermore, substituted hydroxylamines are used in specific synthetic applications; for instance, N,O-Dimethylhydroxylamine is a coupling agent for the synthesis of Weinreb amides. atamanchemicals.comwikipedia.org The reactivity of the hydroxylamine group makes it a valuable tool for constructing complex organic molecules and a key component in the synthesis of various nitrogen-containing compounds. atamanchemicals.comsmolecule.com

Overview of N-(1-Adamantyl)hydroxylamine as a Subject of Academic Inquiry

This compound is a chemical compound that integrates the unique structural features of both adamantane and the hydroxylamine functional group. sci-toys.comsmolecule.com This combination results in a molecule with distinct chemical properties that has garnered interest in academic research. The bulky, lipophilic adamantyl group can influence the reactivity and physical properties of the hydroxylamine moiety, making it a subject of investigation for various synthetic applications. researchgate.netchinesechemsoc.org

Research involving this compound and its derivatives explores their potential in several areas. For example, the sterically hindered nature of the adamantyl group has been utilized in palladium-catalyzed carbonylative cyclization reactions to synthesize isoquinolones, which are important scaffolds in medicinal chemistry. chinesechemsoc.orgchinesechemsoc.org In these reactions, the adamantyl-substituted hydroxylamine helps to suppress side reactions and facilitate desired rearrangements. chinesechemsoc.orgchinesechemsoc.org Additionally, studies have investigated the reactions of this compound to form other adamantane-containing compounds like azoxyadamantane and various nitrones. researchgate.net The exploration of such reactions contributes to a deeper understanding of the interplay between the adamantane cage and the reactive hydroxylamine group, opening possibilities for the design of novel reagents and building blocks for organic synthesis.

Chemical Compound Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C10H17NO | 167.25 | 31463-23-7 |

| Adamantane | C10H16 | 136.24 | 281-23-2 |

| Amantadine | C10H17N | 151.25 | 768-94-5 |

| Rimantadine | C12H21N | 179.30 | 13392-28-4 |

| Tromantadine | C16H28N2O | 264.41 | 53783-83-8 |

| Memantine | C12H21N | 179.30 | 19982-08-2 |

| N,O-Dimethylhydroxylamine | C2H7NO | 61.08 | 6638-79-5 |

| 1,1'-Azoxyadamantane | C20H30N2O | 314.47 | Not Available |

Structure

3D Structure

Properties

CAS No. |

31463-23-7 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

N-(1-adamantyl)hydroxylamine |

InChI |

InChI=1S/C10H17NO/c12-11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11-12H,1-6H2 |

InChI Key |

GOTZSQRIUGBKJK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NO |

Origin of Product |

United States |

Reaction Mechanisms and Organic Transformations Involving N 1 Adamantyl Hydroxylamine

Redox Transformations of the Hydroxylamine (B1172632) Moiety

The hydroxylamine group of N-(1-Adamantyl)hydroxylamine can undergo both oxidation and reduction, leading to the formation of nitroso and amine derivatives, respectively.

The oxidation of this compound yields 1-nitroadamantane. This transformation can be achieved using various oxidizing agents. For instance, the oxidation of related secondary hydroxylamines to nitrones has been successfully carried out using hydrogen peroxide (H2O2). researchgate.net Additionally, other powerful oxidizing agents like potassium permanganate (B83412) (KMnO4) are known to oxidize hydroxylamines. The oxidation of primary arylamines to C-nitroso aromatic metabolites has been demonstrated using H2O2 in the presence of peroxidative enzymes. nih.gov These examples from the broader class of hydroxylamines suggest that similar reagents can be employed for the oxidation of the adamantyl derivative.

The reduction of the hydroxylamine moiety in this compound leads to the formation of 1-adamantylamine. This reduction can be accomplished using common hydride-based reducing agents. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing a wide range of functional groups, including hydroxylamines, to their corresponding amines. masterorganicchemistry.comyoutube.com Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent that is also effective for the reduction of aldehydes and ketones. libretexts.org While LiAlH4 is more powerful, both reagents are capable of reducing hydroxylamines to amines. libretexts.orgdocbrown.info The choice between LiAlH4 and NaBH4 often depends on the presence of other functional groups in the molecule that need to be preserved. masterorganicchemistry.comlibretexts.org

Nucleophilic Reactivity of the Hydroxylamine Group

The hydroxylamine group in this compound possesses nucleophilic character due to the lone pair of electrons on the nitrogen and oxygen atoms. This allows it to react with various electrophiles.

This compound can undergo nucleophilic substitution reactions with electrophilic compounds such as alkyl halides and acyl chlorides. tutoring-blog.co.uk In these reactions, the hydroxylamine acts as a nucleophile, attacking the electrophilic carbon atom and displacing the leaving group (e.g., a halide). organic-chemistry.org This results in the formation of N-alkylated or N-acylated derivatives of the original hydroxylamine. The use of hydroxylamine-derived reagents in substitution-type electrophilic amination has been documented, highlighting their utility in forming new C-N bonds. wiley-vch.de

The reaction between hydroxylamines and carboxylic esters to form hydroxamic acids is a significant transformation.

Theoretical calculations have shown that hydroxylamine can exist in both a neutral and a zwitterionic (ammonia oxide) form in solution. nih.gov While the neutral form is more stable, studies on the reaction of hydroxylamine with phenyl acetate (B1210297) indicate that the main reaction pathway proceeds through the zwitterionic form via a concerted mechanism. nih.gov This pathway does not involve the traditional tetrahedral intermediate. The activation free energy for the oxygen attack (via the zwitterionic form) is lower than that for the nitrogen attack (via the neutral isomer), suggesting that the zwitterionic form plays a crucial role in the nucleophilic reactivity of hydroxylamines with esters. nih.gov

Theoretical and Experimental Insights into Hydroxylamine Reaction with Carboxylic Esters

Concerted Mechanisms and Preferential O-Attack vs. N-Attack

Hydroxylamines, including this compound, are classified as ambidentate nucleophiles, possessing two potential sites for electrophilic attack: the nitrogen atom and the oxygen atom. acs.org The coordination and reaction pathway can be influenced by several factors, including the nature of the electrophile, the solvent, and the specific substituents on the hydroxylamine. Hydroxylamines can coordinate to metal ions through either the nitrogen or oxygen atom, or in some cases, through both in an η²-coordination mode. researchgate.net

In metal-free organic reactions, the condensation of a hydroxylamine with a carbonyl compound is generally understood to initiate via the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon. acs.org However, when the hydroxylamine is coordinated to a metal center, the nitrogen lone pair is blocked, which can alter the reactivity profile. acs.org

Rearrangement Reactions

The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivatives into an isocyanate. unacademy.comnumberanalytics.com This transformation typically proceeds by activating the hydroxyl group, followed by a rearrangement that expels a leaving group. The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles to form amines, ureas, or carbamates. numberanalytics.com The use of O-acylated or O-sulfonylated hydroxamic acids is a common strategy to facilitate the rearrangement. unacademy.com

A novel variation of this reaction has been developed utilizing O-substituted adamantyl hydroxylamines. Mechanistic studies have revealed that N-alkyloxylamides can serve as key intermediates, undergoing a rearrangement process analogous to that of hydroxamic esters to yield isocyanates, representing a new type of Lossen rearrangement. chinesechemsoc.orgchinesechemsoc.org

A significant advancement in the application of the Lossen rearrangement involves a palladium-catalyzed carbonylative approach that generates versatile alkenyl isocyanate intermediates. chinesechemsoc.orgchinesechemsoc.org This methodology effectively merges hydroaminocarbonylation with the Lossen rearrangement, providing a direct and efficient route to valuable N-heterocycles like isoquinolones from simple starting materials. chinesechemsoc.org

The reaction involves the carbonylative cycloaddition of alkynes, carbon monoxide (CO), and O-(1-adamantyl)oxyamine (NH₂OAd). chinesechemsoc.org This process avoids the need for pre-synthesized, often toxic, isocyanates or complex substrates. chinesechemsoc.org The palladium catalyst facilitates the entire cascade, from the initial generation of the isocyanate to its subsequent transformation. chinesechemsoc.orgchinesechemsoc.org This strategy has been successfully applied to the synthesis of a wide range of isoquinolones, which are core structures in many biologically active molecules and functional materials. chinesechemsoc.org The process is highly step-economical and has been demonstrated on a gram scale, highlighting its synthetic utility. chinesechemsoc.org

Table 1: Optimization of Palladium-Catalyzed Carbonylative Cyclization chinesechemsoc.org

| Entry | Catalyst/Ligand | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(dba)₂ / Ad₂PBn | 140 | 12 | 37 |

| 2 | Pd(dba)₂ / Ad₂PBn | 140 | 24 | 46 |

| 3 | Pd(dba)₂ / Ad₂PBn | 150 | 24 | - |

| 4 | Pd(dba)₂ / Ad₃P | 150 | 24 | - |

| 5 | Pd(dba)₂ / Ad₂PBn | 150 | 24 | 85 (with NH₂OAd + NMP·HCl) |

Reaction of diphenylacetylene (B1204595) with NH₂Ot-Bu·HCl was initially tested, followed by optimization with NH₂OAd.

The success of the palladium-catalyzed carbonylative cyclization is critically dependent on the steric properties of the O-substituent on the hydroxylamine. chinesechemsoc.orgchinesechemsoc.org The bulky 1-adamantyl group plays a crucial role in enhancing reaction efficiency and selectivity. chinesechemsoc.org

When less sterically hindered O-substituted hydroxylamines derived from primary alcohols like methanol (B129727) or butanol are used, the reaction is plagued by a significant side reaction: the hydroesterification of the alkyne with the alcohol generated in situ. chinesechemsoc.org Similarly, hydroxylamine derivatives with PivO- or PhO- groups were found to be ineffective. chinesechemsoc.org

In contrast, increasing the steric bulk by employing the adamantyl moiety dramatically improves the yield of the desired isoquinolone product. chinesechemsoc.org The sterically demanding adamantanol, released during the Lossen rearrangement, is a poor nucleophile and is effectively inhibited from participating in the undesired hydroesterification side reaction. chinesechemsoc.org This "taming" effect of the adamantyl group suppresses side reactions and funnels the reaction pathway towards the desired Lossen rearrangement, ultimately facilitating the efficient generation of the isocyanate intermediate and the final heterocyclic product. chinesechemsoc.orgchinesechemsoc.org

Table 2: Effect of O-Substituent on Carbonylative Cyclization Yield chinesechemsoc.org

| O-Substituent (on NH₂OR) | Steric Bulk | Outcome | Yield of Isoquinolone (%) |

| Me, n-Bu, PhCH₂ | Low | Significant hydroesterification | Low / Not reported |

| Piv, Ph | Moderate | No desired product | 0 |

| t-Bu | High | Desired product formed | 37-46 |

| Adamantyl | Very High | Suppressed side reactions | 83-85 |

The retro-Cope elimination is the reverse of the Cope elimination, a reaction in which an N-oxide eliminates to an alkene and a hydroxylamine. wikipedia.orgorganic-chemistry.org The retro-Cope reaction involves the reaction of a hydroxylamine with an alkene to form an N-oxide. wikipedia.org This reaction is a type of hydroamination, which describes the addition of an N-H bond across a carbon-carbon multiple bond. wikipedia.org

A bioorthogonal retro-Cope elimination reaction has been described between N,N-dialkylhydroxylamines and strained alkynes, such as cyclooctynes, to form stable enamine N-oxide products. nih.govnih.gov This reaction is rapid, highly regioselective, and proceeds via a concerted, asynchronous five-membered transition state. organic-chemistry.orgnih.govunipd.it Quantum chemical investigations have shown that the reaction can be tuned by substituting the alkyne, which alters the LUMO of the alkyne and stabilizes the transition state. unipd.it

While this specific reaction has been detailed for N,N-dialkylhydroxylamines, it serves as a hydroamination analogue relevant to the reactivity of hydroxylamine derivatives. wikipedia.org The general principle of adding the N-H and O-H (conceptually, from the tautomeric form) across a multiple bond is a key transformation. Hydroamination reactions can be conducted inter- or intramolecularly, the latter being a powerful method for synthesizing nitrogen-containing heterocycles. wikipedia.orgcardiff.ac.uk The use of an adamantyl group in such systems, as seen in related hydroaminations, can influence reaction rates and selectivities due to its steric and electronic properties. escholarship.org

Lossen Rearrangement in O-Substituted Adamantyl Hydroxylamines

Cycloaddition Reactions and Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. Their utility stems from their participation in cycloaddition reactions, either directly or through in-situ generated intermediates like isocyanates or nitrones.

A prominent example is the palladium-catalyzed carbonylative cycloaddition involving O-(1-adamantyl)oxyamine, which provides a direct route to isoquinolones. chinesechemsoc.orgchinesechemsoc.org In this cascade reaction, the adamantyl-bearing reagent is the source of the nitrogen atom for the heterocycle, which is formed via the cycloaddition of an in-situ generated alkenyl isocyanate. chinesechemsoc.orgchinesechemsoc.org The resulting isoquinolones can be further functionalized to create more complex polycyclic N-heterocycles and bioactive molecules, such as antitumor agents and topoisomerase I inhibitors. chinesechemsoc.org

Hydroxylamine derivatives are also well-known precursors for 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocycles. uchicago.edu For instance, palladium-catalyzed carboamination reactions of N-Boc-O-(but-3-enyl)hydroxylamine derivatives with aryl bromides lead to the formation of substituted isoxazolidines with high diastereoselectivity. nih.gov The conformation of the hydroxylamine derivative plays a key role in controlling the stereochemical outcome of the cyclization. nih.gov

Furthermore, the adamantyl moiety itself has been incorporated into various heterocyclic structures. For example, 3-(1-adamantyl)-1-hydroxyprop-1-en-3-one has been used with thiourea (B124793) to synthesize adamantyl-substituted pyrimidines. researchgate.net Radical addition-cyclization reactions involving oxime ethers have also been employed to construct pyrrolidine (B122466) and piperidine (B6355638) skeletons, which are key components of many alkaloids. iupac.org

1,3-Dipolar Cycloaddition of Adamantane-Derived Nitrones to Form Annulated Systems

N-Adamantyl-substituted nitrones, derived from this compound, are stable 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles. rsc.orgresearchgate.net This class of reactions is a powerful tool for constructing five-membered heterocyclic rings, specifically isoxazolidines, which are valuable intermediates in the synthesis of biologically active compounds and natural products. rsc.orgresearchgate.net

The reaction proceeds with high stereospecificity and atom economy, making it an efficient method for generating molecular complexity. rsc.org For instance, the cycloaddition of adamantane-derived nitrones with electron-deficient alkenes, such as 2-(2-oxoindoline-3-ylidene)acetates, yields highly functionalized spiroisoxazolidines. mdpi.com A notable characteristic of these reactions is their reversibility, which can be leveraged to control the diastereoselectivity of the cycloaddition. mdpi.com The resulting spiro compounds have shown potential as anticancer agents. mdpi.com

The general scheme for the 1,3-dipolar cycloaddition of an adamantane-derived nitrone is depicted below:

Reactants: N-Adamantyl nitrone, Dipolarophile (e.g., alkene)

Product: Adamantane-annulated isoxazolidine (B1194047)

Key Features: High stereoselectivity, Atom economy, Reversibility in some cases. rsc.orgmdpi.com

These cycloaddition reactions provide a direct route to novel adamantane-containing heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.net

Multi-component Assembly for Novel Heterocycles (e.g., BON-adamantane from Hydroxylamine)

Multi-component reactions (MCRs) offer an efficient pathway to complex and novel molecular architectures from simple starting materials in a single synthetic operation. tesisenred.net this compound can serve as a key building block in such assemblies. A notable example is the three-component assembly of BON-adamantane heterocycles. researchgate.net

In this type of reaction, a hydroxylamine derivative, a boron source (like boric acid), and a third component (such as formaldehyde) condense to form a stable heterocyclic system containing a Boron-Oxygen-Nitrogen (B-O-N) linkage. researchgate.net These BON heterocycles, particularly those with a tetracoordinate boron center, exhibit favorable stability and are of interest in medicinal and materials science. researchgate.net

The formation of BON-adamantane showcases the utility of adamantyl-hydroxylamine in constructing complex, cage-like heterocyclic structures through convergent synthetic strategies.

| Component 1 | Component 2 | Component 3 | Product | Reference |

| This compound | Boric Acid | Formaldehyde | BON-adamantane | researchgate.net |

Transition Metal-Catalyzed Processes with N-O Bond Activation

The N-O bond in hydroxylamine derivatives is relatively weak (average bond energy of ~57 kcal/mol), making it susceptible to cleavage by transition metal catalysts. rsc.orgmdpi.com This reactivity has been harnessed to develop a wide array of synthetic methodologies, particularly for the formation of carbon-nitrogen bonds. chemrxiv.orgchemrxiv.org Transition metal-catalyzed reactions involving N-O bond activation can proceed through distinct polar and radical pathways. chemrxiv.orgchemrxiv.org

Polar Pathways: Oxidative Addition, Metallanitrene Formation, Nucleophilic Substitution

In polar pathways, the transition metal catalyst interacts with the hydroxylamine derivative through ionic mechanisms. chemrxiv.orgchemrxiv.org These pathways are central to many C-N bond-forming reactions.

Oxidative Addition: A low-valent transition metal can insert into the N-O bond, leading to a higher oxidation state metal complex. chemrxiv.orgchemrxiv.org For example, a Pd(0) catalyst can undergo oxidative addition into the N-O bond of an N-(pentafluorobenzoyloxy)sulfonamide to initiate aza-Heck cyclizations. researchgate.net

Metallanitrene Formation: The cleavage of the N-O bond can lead to the formation of a metal-nitrene or metal-nitrenoid intermediate. researchgate.netresearchgate.net These highly reactive species can then undergo various transformations, including C-H amination, to form new C-N bonds. researchgate.net

Nucleophilic Substitution: The hydroxylamine derivative can act as a nucleophile, coordinating to a transition metal center. Subsequent transformations within the coordination sphere can lead to the desired product. researchgate.net

These polar pathways have been extensively studied and provide a versatile platform for the synthesis of nitrogen-containing molecules. chemrxiv.orgchemrxiv.org

Radical Pathways: Single Electron Transfer, Homolytic Bond Scission

Radical pathways involve the generation of nitrogen-centered radicals from hydroxylamine derivatives, often initiated by a single electron transfer (SET) process with a transition metal catalyst or through photoredox catalysis. chemrxiv.orgchemrxiv.orgresearchgate.nethuangresearch.org

Single Electron Transfer (SET): A transition metal can act as a one-electron reductant or oxidant to cleave the N-O bond. For instance, a Cu(I) complex can reduce an oxime N-O bond to generate an iminyl radical intermediate. rsc.org Visible-light photoredox catalysis has also emerged as a powerful tool to generate nitrogen-centered radicals from hydroxylamine derivatives via SET. researchgate.nethuangresearch.org

Homolytic Bond Scission: The N-O bond can undergo homolytic cleavage to produce a nitrogen-centered radical and an oxygen-centered radical. chemrxiv.orgchemrxiv.org This process is often facilitated by the transition metal catalyst.

These radical pathways are particularly useful for accessing hindered amines and for reactions involving unactivated C-H bonds. acs.org

Formation of Carbon-Nitrogen Bonds via Hydroxylamine Derivatives

The activation of the N-O bond in hydroxylamine derivatives by transition metals is a cornerstone for the construction of C-N bonds. chemrxiv.orgchemrxiv.orgukri.org These methods offer alternatives to traditional amination reactions, which often rely on nucleophilic nitrogen sources. researchgate.net

Hydroxylamine derivatives can serve as electrophilic nitrogen sources ("electrophores") in these transformations. researchgate.netresearchgate.net The specific reaction pathway and the nature of the C-N bond formed depend on the catalyst, the hydroxylamine derivative, and the reaction conditions.

Examples of Transition Metal-Catalyzed C-N Bond Formation:

| Catalyst System | Hydroxylamine Derivative | Reaction Type | Product | Reference |

| Pd(0) | N-(Pentafluorobenzoyloxy)sulfonamides | Aza-Heck Cyclization | N-Heterocycles | researchgate.net |

| Cu(I) | Oximes | Radical Cyclization | Pyrroles | rsc.orgresearchgate.net |

| Ni(II) | Hydroxylamine Derivatives | Cross-Coupling | Alkylated Amines | ukri.org |

| Fe(acac)₃ | Nitroarenes (reduced to hydroxylamines in situ) | Alkene Hydroamination | Amines | acs.org |

The development of these transition metal-catalyzed reactions has significantly expanded the toolbox for synthesizing a diverse range of nitrogen-containing compounds, including valuable pharmaceuticals and agrochemicals. ukri.org

Structural Analysis and Advanced Computational Studies

Spectroscopic Characterization Methodologies

Spectroscopic methods are instrumental in elucidating the structural features of N-(1-Adamantyl)hydroxylamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. cdnsciencepub.comnih.govunl.edulibretexts.orgmsu.edu For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and connectivity of the adamantyl cage and the hydroxylamine (B1172632) moiety. nih.govcore.ac.uk The high symmetry of the adamantane (B196018) core simplifies the spectra, often resulting in fewer signals than would be expected for a less symmetrical C₁₀H₁₇ group. scielo.org.za In ¹H NMR, the protons of the adamantyl group typically appear as a set of broad multiplets in the aliphatic region, while the protons of the N-H and O-H groups of the hydroxylamine functionality would exhibit distinct chemical shifts, often appearing as exchangeable broad singlets. researchgate.netnetlify.app In ¹³C NMR, the carbon atoms of the adamantane cage show characteristic resonances, with their chemical shifts influenced by the nitrogen substitution. nih.govscielo.org.za

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Adamantyl-CH | ~1.6-2.2 | ~30-45 |

| Adamantyl-CH₂ | ~1.6-2.2 | ~30-45 |

| Adamantyl-C (quaternary) | - | ~50-60 |

| NH | Variable (broad) | - |

| OH | Variable (broad) | - |

| Note: These are approximate chemical shift ranges and can vary based on solvent and other experimental conditions. |

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, providing further confirmation of its structure. The molecular formula of this compound is C₁₀H₁₇NO, corresponding to a molecular weight of approximately 167.25 g/mol . chemsrc.comsci-toys.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 167. A prominent fragmentation pathway for adamantane derivatives involves the loss of the substituent, leading to the formation of the highly stable adamantyl cation at m/z 135. nih.gov Other fragmentation patterns may arise from cleavages within the hydroxylamine group or the adamantane cage itself.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₇NO chemsrc.comsci-toys.com |

| Molecular Weight | 167.25 g/mol chemsrc.com |

| Exact Mass | 167.13100 u chemsrc.com |

| Key Fragment (m/z) | 135 (Adamantyl cation) nih.gov |

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies. udel.edumegalecture.comlibretexts.org The IR spectrum would display distinct absorption bands corresponding to the N-H and O-H stretching vibrations of the hydroxylamine group, typically in the region of 3200-3600 cm⁻¹. udel.edu The C-H stretching vibrations of the adamantyl cage would be observed around 2850-3000 cm⁻¹. libretexts.org Additionally, C-N and N-O stretching vibrations would appear in the fingerprint region of the spectrum, providing further evidence for the compound's structure. capes.gov.br

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Hydroxylamine) | Stretching | 3200 - 3600 (broad) udel.edu |

| N-H (Hydroxylamine) | Stretching | 3200 - 3500 (sharp/broad) libretexts.org |

| C-H (Adamantane) | Stretching | 2850 - 3000 libretexts.org |

| C-N | Stretching | 1000 - 1350 |

| N-O | Stretching | 850 - 1050 |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction on single crystals provides the most definitive structural information, revealing the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. americanpharmaceuticalreview.comrsc.org

A crucial aspect of the solid-state structure of this compound is the formation of hydrogen bonding networks. researchgate.netirb.hr The hydroxylamine group contains both hydrogen bond donors (N-H and O-H) and acceptors (the lone pairs on the nitrogen and oxygen atoms). mdpi.com This duality allows for the formation of extensive intermolecular hydrogen bonds, which are the primary forces governing the crystal packing. ucl.ac.uk These interactions can lead to the formation of various supramolecular assemblies, such as chains, layers, or three-dimensional networks. researchgate.netmdpi.com The specific nature of the hydrogen bonding network, including the geometry and strength of the bonds, would be fully elucidated by X-ray diffraction analysis. nih.gov

Quantum Chemical and Molecular Modeling Approaches

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reaction mechanisms of complex molecules, including this compound and its derivatives. scispace.com This computational method allows for the calculation of ground-state electronic properties by focusing on the electron density rather than the complex many-electron wavefunction. scispace.com For adamantane-containing compounds, DFT calculations, often using functionals like B3LYP, provide deep insights into their stability, electronic properties, and reactivity. nih.gov

Researchers employ DFT to map potential energy surfaces for reactions involving hydroxylamine derivatives. beilstein-journals.orgunive.it This involves locating and characterizing stationary points, such as precursors, transition states, and intermediates, to determine the most plausible reaction pathways. beilstein-journals.org For instance, DFT studies on the iron-catalyzed aminofunctionalization of olefins using hydroxylamine-derived reagents have elucidated the electronic structures of key intermediates. acs.org These calculations can reveal the distribution of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and analyze charge distributions, which are crucial for understanding reactivity. grafiati.com

In the context of catalytic cycles, DFT helps to rationalize reaction outcomes by calculating the energetics of various steps. For example, in superelectrophilic activation, DFT can model the effects of multiple protonations on α,β-unsaturated systems, revealing that dicationic superelectrophiles can lead to nearly barrier-free reactions. rsc.org Similarly, studies on iron-catalyzed reactions have used DFT to favor a quintet state for an intermediate based on energy calculations, which aligns with experimental findings. acs.org The calculated reaction pathways consist of multiple intermediates, and DFT provides the free energy profile for the entire catalytic process. acs.org

Computational and X-ray diffraction studies provide precise data on the geometry of molecules, including the bond lengths and angles within this compound and its coordination complexes. The bulky adamantyl group can significantly influence the steric environment and, consequently, the molecular geometry.

In related N-adamantylanilines, the C–N bond length can be affected by steric hindrance; for example, a large torsion angle of 80.7° in one biphenyl (B1667301) derivative leads to a noticeable increase in the C1–N1 bond length to 1.407(2) Å. nih.gov In contrast, typical N–O bond lengths in hydroxylamine compounds average around 1.45 Å. rsc.org However, in oxidized forms like nitroxides, this bond is significantly shorter, at about 1.29 Å. rsc.org

When adamantyl-substituted aminoxyls act as ligands in coordination complexes, such as with copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), the coordination geometry is distorted. In one such complex, the Cu–O(NO) bond length in the axial position is elongated to 2.474 Å, while the equatorial Cu–O(hfac) distances are shorter at 1.951 and 1.946 Å. acs.org The N–O–Cu angle in these complexes is typically around 123-127°. acs.org The geometry around the nitrogen atom in adamantyl-substituted aminoxyl radicals corresponds to sp² hybridization. nih.gov

Table 1: Selected Bond Lengths and Angles in Adamantyl-Containing Compounds and Coordination Complexes

| Compound/Complex Type | Bond/Angle | Value | Source |

|---|---|---|---|

| Hydroxylamine Compounds (average) | N–O Length | ~1.45 Å | rsc.org |

| Aryl tert-butyl nitroxides | N–O Length | ~1.29 Å | rsc.org |

| Aryl tert-butyl nitroxides | N–Csp² Length | ~1.43 Å | rsc.org |

| N-adamantylaniline derivative | C1–N1 Length | 1.407 (2) Å | nih.gov |

| [Cu(hfac)₂(o-3e)₂] | Axial Cu–O(NO) | 2.474 Å | acs.org |

| [Cu(hfac)₂(o-3e)₂] | Equatorial Cu–O(hfac) | 1.951 Å, 1.946 Å | acs.org |

| [Cu(hfac)₂(o-3e)₂] | N2–O3–Cu1 Angle | 127° | acs.org |

| Cu(hfac)₂ with aminoxyl 3c | N1–O1–Cu1 Angle | 123° | acs.org |

Computational modeling is crucial for identifying and characterizing transient intermediate species that are often difficult to isolate and study experimentally. In catalytic reactions involving hydroxylamine derivatives, these intermediates dictate the reaction's course and selectivity.

A combined spectroscopic and computational study on iron-catalyzed aminofunctionalization revealed the formation of two key iron-nitrogen intermediates from a hydroxylamine-derived N-O reagent. acs.orgresearchgate.net The first, Int I, was identified as a high-spin Fe(III)-N-acyloxy species, [Fe(III)(acac)₂-N-acyloxy]. acs.orgresearchgate.net This intermediate subsequently undergoes N–O bond homolysis to form a second intermediate, Int II. acs.orgresearchgate.net Computational analysis formulated Int II not as a simple Fe(IV)(NH) species, but as a high-spin Fe(III) center strongly antiferromagnetically coupled to an iminyl radical, [Fe(III)(acac)₂-NH·]. researchgate.net This intermediate features a weak, elongated Fe-N bond, which rationalizes its high propensity for N-transfer reactions. researchgate.net

In nickel-catalyzed reactions, the presence of a bulky ligand, such as one containing an adamantyl group, is key to the reaction's success. nih.gov Computational studies show that such ligands can enable the insertion of an alkene into an aryl-Ni(II) species and stabilize the resulting alkyl-Ni(II) intermediate, thereby preventing homolytic cleavage of the Ni-C bond and favoring a pathway via a Ni(IV) species. nih.gov Similarly, DFT studies on cobalt-catalyzed reactions have shown that ketene (B1206846) formation can proceed through a 1,1-migratory insertion step from a bridged Co-carbene intermediate. rsc.org In the hydrogenation of oximes, computational models suggest that both hydroxylamine and imine species can act as intermediates in the pathway to the final amine product. mdpi.com

To gain a deeper understanding of the forces governing crystal packing and molecular recognition, advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Coulomb-London-Pauli (CLP-Pixel) energy analysis are employed. researchgate.netresearchgate.net These tools allow for the qualitative and quantitative characterization of non-covalent interactions within the crystal lattice of adamantane-containing compounds.

QTAIM analysis examines the topology of the electron density to identify and characterize chemical bonds and intermolecular interactions. researchgate.net By locating bond critical points (BCPs) between atoms, it can confirm the presence of interactions such as hydrogen bonds (e.g., C-H···O, C-H···N) and halogen bonds (C-H···Hal). researchgate.netmdpi.com The properties at these BCPs, such as electron density and its Laplacian, provide quantitative information about the strength and nature of these interactions. researchgate.net

The conformational flexibility of this compound and its ability to form dimers are critical aspects of its structural chemistry, which can be effectively studied using computational methods. The rigid adamantyl cage imposes significant steric constraints, while the hydroxylamine moiety provides sites for hydrogen bonding.

Conformational analysis, typically performed using DFT, explores the potential energy surface to identify stable conformers (energy minima) and the transition states connecting them. For adamantyl-substituted compounds, the orientation of the adamantyl group relative to the rest of the molecule is a key determinant of conformational preference. nih.gov In N-polyfluorophenyl-N-adamantylaminoxyls, for instance, the aminoxyl group is significantly twisted relative to the aromatic ring due to steric repulsion between the adamantyl group and ortho-substituents. nih.gov

The formation of molecular dimers is primarily driven by intermolecular interactions, especially hydrogen bonding involving the -NHOH group. Computational studies can model these dimers and calculate their binding energies. DFT calculations on monomers and dimers, both in the gas phase and in simulated solvent environments, can quantify the stabilization energy provided by intermolecular hydrogen bonds. mdpi.com These studies often reveal that the formation of hydrogen-bonded dimers is an energetically favorable process, leading to specific packing arrangements in the solid state. The comparison between gas-phase calculations and experimental X-ray data can highlight the influence of the crystal environment on molecular conformation and intermolecular bond lengths. mdpi.com

The unique size, shape, and rigidity of the adamantyl group make its derivatives, such as N,N,N-trimethyl-1-adamantyl ammonium (B1175870) (TMAda+), effective organic structure-directing agents (OSDAs) in the synthesis of microporous materials like zeolites. arxiv.org Computational modeling is essential for understanding the templating role of these adamantyl moieties at the molecular level.

For example, a study on the CHA zeolite synthesized with TMAda+ as the OSDA involved enumerating all possible combinations of OSDA orientation and Al³⁺ locations within a supercell. arxiv.org The calculations revealed that the interaction energies are highly sensitive to the proximity of Al³⁺ atoms, with lower energies (greater stability) associated with aluminum pairs located farther apart in 8-membered rings, and higher energies for pairs in smaller 4- and 6-membered rings. arxiv.org This demonstrates how the adamantyl moiety, through a combination of its van der Waals shape and electrostatic interactions, directs the specific atomic arrangement of the growing zeolite framework, influencing its final topology and properties.

Coordination Chemistry and Supramolecular Interactions of Adamantyl Hydroxylamines

N-(1-Adamantyl)hydroxylamine as a Ligand in Transition Metal Complexes

While the coordination chemistry of hydroxylamines is extensive, they are often considered challenging ligands due to the potential instability of the resulting complexes, which can undergo decomposition or redox reactions. nih.govresearchgate.netresearchgate.net However, the incorporation of sterically demanding substituents like the adamantyl group can influence ligand behavior and complex stability. The chemistry of this compound as a ligand can be understood by examining the general principles of hydroxylamine (B1172632) coordination.

Hydroxylamine and its derivatives are versatile ligands capable of coordinating to transition metal ions in several distinct modes. nih.gov The specific coordination is influenced by factors such as the nature of the metal ion, the pH of the medium, and the steric and electronic properties of the substituents on the hydroxylamine.

N-Coordination: The ligand can bind to a metal center through the nitrogen atom's lone pair of electrons.

O-Coordination: Coordination can occur via one of the lone pairs on the oxygen atom. Deprotonated hydroxylamines (hydroxylamido ligands) often coordinate through the oxygen atom and can stabilize high oxidation states of metals. researchgate.net

η²-Coordination (N,O-Chelation): The hydroxylamine can act as a bidentate ligand, binding through both the nitrogen and oxygen atoms simultaneously to form a chelate ring. nih.gov

The coordination mode can shift based on the protonation state of the N-OH group, which has enhanced acidity upon coordination. nih.gov In the case of this compound, the bulky adamantyl group attached to the nitrogen atom would sterically influence these interactions, potentially favoring certain coordination geometries over others.

A primary challenge in the coordination chemistry of hydroxylamines is the inherent instability of many of their metal complexes, which are prone to decomposition, disproportionation, and oxidation reactions involving the hydroxylamine functional group. nih.govresearchgate.netresearchgate.net However, several strategies can enhance the stability of these complexes.

Intramolecular Hydrogen Bonding: The presence of hydrogen bonds can significantly contribute to the stability of metal complexes. nih.gov Ligand design that facilitates intramolecular hydrogen bonds can arrest the decomposition pathways typically seen with primary hydroxylamines in the presence of transition metal ions. rsc.org

Macrocyclic Effect: Incorporating hydroxylamine functionalities into a macrocyclic structure, creating "crown-hydroxylamines," has been shown to produce highly stable complexes with d-metal ions like Cu(II), Ni(II), and Mn(II). nih.govresearchgate.net This stability is attributed to the chelation effect of the macrocycle and strong internal hydrogen bonding. nih.gov

While this compound is not itself a macrocycle, the principles of stabilization through steric hindrance and electronic effects are applicable. The rigid, bulky adamantyl cage provides significant steric protection around the coordination site, which could kinetically hinder decomposition pathways.

| Aspect | Description | Key Influencing Factors | Relevant Findings |

|---|---|---|---|

| Coordination Modes | Hydroxylamines can bind to metals via nitrogen (N-coordination), oxygen (O-coordination), or both simultaneously (η²-coordination). nih.gov | pH, Metal Ion, Steric Hindrance, Ligand Protonation State. nih.gov | The coordination mode can change with the deprotonation of the N-OH group. nih.gov |

| Complex Stability | Many simple hydroxylamine complexes are unstable, undergoing decomposition or redox reactions. researchgate.netresearchgate.net | Intramolecular H-bonding, Macrocyclic Effects, Steric Bulk. nih.govrsc.org | Macrocyclic hydroxylamines form exceptionally stable complexes due to pre-organization and H-bonding. nih.gov Primary hydroxylamine decomposition can be arrested by ligand design that enforces H-bonds. rsc.org |

Metal complexes derived from hydroxylamines have shown significant promise as catalysts, particularly in aerobic oxidation reactions. The redox-active nature of the hydroxylamine ligand is a key feature in these catalytic cycles. nih.gov Copper complexes, in particular, have demonstrated notable activity.

Research has shown that copper complexes of certain hydroxylamine ligands are effective catalysts for the aerobic oxidation of benzylic alcohols under ambient conditions. rsc.org Similarly, copper complexes of macrocyclic poly-N-hydroxylamines exhibit catalytic activity in reactions involving dioxygen activation, a property not observed in the corresponding complexes with standard macrocyclic polyamines. nih.govresearchgate.netnih.gov The mechanism often involves the redox non-innocence of the hydroxylamine ligand, which can participate in the electron transfer processes required for catalysis. nih.gov For instance, oxidation of the hydroxylamine to a nitroxyl (B88944) radical can be a key step in the catalytic cycle for the oxidation of alcohols. nih.gov

Hydroxylamine derivatives can react with organoboron compounds, such as boronic acids or esters, to form tetrahedral boron 'ate' complexes. nih.govbris.ac.ukchemrxiv.org This is a crucial step in several synthetic transformations that form new carbon-nitrogen bonds. The general mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic boron atom. chemrxiv.org

For the reaction to proceed to a stable product, the nitrogen-based nucleophile must contain a suitable leaving group. chemrxiv.org The formation of the boronate complex is followed by a 1,2-metallate rearrangement, where a substituent from the boron atom migrates to the nitrogen, displacing the leaving group. bris.ac.ukchemrxiv.org This process occurs with retention of stereochemistry at the migrating carbon center. bris.ac.uk While many examples involve hydroxylamine derivatives with built-in leaving groups, the initial formation of a boronate complex is the key step, which could potentially be followed by protodeboronation or subsequent rearrangement depending on the reaction conditions. researchgate.net

Supramolecular Recognition and Host-Guest Chemistry

The adamantyl group is a cornerstone of host-guest chemistry due to its rigid, lipophilic, and well-defined three-dimensional structure. semanticscholar.org It serves as an excellent "guest" moiety that forms stable inclusion complexes with various "host" macrocycles, such as cyclodextrins and cucurbiturils. semanticscholar.orgnih.govnih.gov This property has been widely exploited to create self-assembling systems and functional materials.

A prominent application of the adamantyl group in modern coordination chemistry is its incorporation into the structure of N-heterocyclic carbene (NHC) ligands. nih.govnih.gov NHCs are powerful ligands for transition metals, but modifying them with adamantyl units endows them with supramolecular recognition capabilities. nih.govresearchgate.net

Researchers have designed and synthesized NHC ligands that feature an adamantyl group. nih.govnih.govresearchgate.net This functionalization allows the entire metal-NHC complex to be non-covalently immobilized onto a solid support or a larger molecular scaffold that has been functionalized with a host molecule. For example, an adamantyl-modified NHC ligand can form a strong 1:1 inclusion complex with Cucurbit nih.govuril (CB7), a macrocyclic host known for its high affinity for adamantane (B196018). nih.govresearchgate.net This host-guest interaction can be used to create recoverable homogeneous catalysts, combining the high efficiency of molecular catalysts with the ease of separation of heterogeneous systems. nih.govnih.gov The interaction is robust and allows for the assembly of complex supramolecular organometallic structures. acs.org

| Ligand Type | Adamantyl Moiety Role | Host Molecule(s) | Nature of Interaction | Application |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) nih.govnih.gov | Guest for supramolecular recognition researchgate.net | Cucurbit nih.govuril (CB7), β-cyclodextrin nih.govnih.gov | Host-Guest Inclusion Complex semanticscholar.org | Immobilization of homogeneous catalysts for recovery and reuse. nih.gov |

| Phthalimide (B116566) Scaffold semanticscholar.org | Sterically free unit for host-guest interactions semanticscholar.org | Cyclodextrins, Cucurbiturils semanticscholar.org | Non-covalent surface recognition semanticscholar.org | Precursor for supramolecular materials and drug discovery. semanticscholar.org |

Host-Guest Complexation with Cucurbituril (B1219460) Macrocycles (e.g., Cucurbitresearchgate.neturil)

The adamantyl group is a premier guest for encapsulation within various macrocyclic hosts due to its size, shape, and hydrophobicity. Among the most effective hosts are cucurbit[n]urils (CB[n]), a family of macrocycles built from glycoluril (B30988) units. The hydrophobic cavity of cucurbiturils readily encapsulates the nonpolar adamantane cage, while the polar, carbonyl-lined portals can engage in ion-dipole interactions with charged groups on the guest molecule. nih.govnih.gov

While specific studies on this compound with Cucurbit researchgate.neturil are not extensively documented, the principles of complexation are well-established with other members of the cucurbituril family, particularly Cucurbit globalauthorid.comuril (CB globalauthorid.com). nih.govnih.gov The affinity between adamantane derivatives and CB globalauthorid.com is exceptionally high, with association constants (Kₐ) reaching values that surpass even the strong biotin-avidin interaction. nih.govnih.gov For instance, research on an adamantane derivative bearing a hydroxylamine group demonstrated selective binding to CB globalauthorid.com, forming a stable host-guest complex. rsc.org

A proof-of-principle for this interaction was demonstrated through the study of a novel N-heterocyclic carbene (NHC) ligand strategically modified with an adamantyl group for the express purpose of forming a supramolecular complex with a CB globalauthorid.com host. mdpi.comnih.gov The formation of a 1:1 inclusion complex was confirmed using ¹H-NMR titration. Upon encapsulation, the adamantyl protons of the guest molecule experience a significant upfield shift in the NMR spectrum, a hallmark of their transfer from the aqueous solution into the shielded, hydrophobic environment of the cucurbituril cavity. mdpi.com This strong and specific binding provides a reliable method for the non-covalent assembly of adamantyl-containing molecules.

| Host Macrocycle | Guest Moiety | Key Driving Forces | Binding Stoichiometry | Evidence of Complexation | Reported Kₐ Range (M⁻¹) |

|---|---|---|---|---|---|

| Cucurbit globalauthorid.comuril (CB globalauthorid.com) | Adamantane | Hydrophobic effect, van der Waals forces, ion-dipole interactions | 1:1 | ¹H-NMR upfield shift, Isothermal Titration Calorimetry (ITC) | 10¹² - 10¹⁷ |

| β-Cyclodextrin | Adamantane | Hydrophobic effect | 1:1 | NMR spectroscopy | 10³ - 10⁵ nih.gov |

Mechanisms of Supramolecular Immobilization on Solid Supports

The robust and highly specific host-guest interaction between adamantane derivatives and macrocyclic hosts like cucurbiturils or cyclodextrins forms the basis for a powerful immobilization strategy. mdpi.comresearchgate.net This mechanism allows for the non-covalent anchoring of adamantyl-functionalized molecules, such as catalysts or sensors, onto solid supports, which facilitates their recovery and reuse while maintaining the advantages of homogeneous systems. nih.gov

The mechanism of supramolecular immobilization typically involves two main steps:

Functionalization of the Support: A solid support material (e.g., silica (B1680970) gel, polymer beads, gold nanoparticles) is first covalently functionalized with the host macrocycle (e.g., Cucurbit globalauthorid.comuril or β-cyclodextrin). mdpi.comresearchgate.net This creates a surface that is "activated" for capturing adamantane-containing molecules.

Host-Guest Assembly: The adamantyl-modified molecule of interest, dissolved in a suitable solvent, is then introduced to the functionalized support. Through the strong and specific host-guest recognition, the adamantyl "guest" is encapsulated by the surface-anchored "host," effectively immobilizing the molecule onto the solid support without forming any permanent covalent bonds. nih.gov

This approach has been proposed for recoverable homogeneous catalysts, where an adamantyl moiety is intentionally incorporated into a ligand's structure to serve as a point of supramolecular attachment. mdpi.comnih.govresearchgate.net The reversibility of the non-covalent bond allows for the potential release and recapture of the immobilized species by altering conditions or introducing a competitive guest molecule. nih.gov

Paramagnetic Properties of Adamantyl-Substituted Aminoxyls and their Metal Complexes

While hydroxylamines themselves are not radicals, their one-electron oxidation products, aminoxyls (nitroxide radicals), are stable paramagnetic species. Adamantyl-substituted aminoxyls, derived from precursors like this compound, exhibit high stability and are of significant interest in the design of functionalized paramagnetic materials and molecule-based magnets. acs.orgnih.gov

Recent research has demonstrated the synthesis of novel, stable adamantyl-substituted aminoxyls through the oxidation of N-adamantylanilines. acs.org These organic radicals are kinetically and chemically stable, allowing them to act as paramagnetic ligands (spin labels) that can coordinate with metal ions to form heterospin complexes. acs.orgnih.gov

Of particular note is their ability to form complexes with copper(II) hexafluoroacetylacetonate (Cu(hfac)₂). acs.org Well-defined crystals of 1:2 complexes with the general formula [Cu(hfac)₂(aminoxyl)₂] have been synthesized and characterized. acs.orgnih.gov

Structural Characteristics: In these complexes, the copper ion typically adopts a distorted octahedral geometry. The two aminoxyl ligands coordinate to the copper ion through their oxygen atoms, occupying the axial positions. These axial Cu–O(NO) bonds are characteristically elongated (e.g., 2.461 Å to 2.474 Å) due to the Jahn-Teller effect. acs.orgnih.gov The equatorial positions are occupied by the oxygen atoms from the two hfac⁻ ligands, with shorter Cu–O(hfac) bond lengths. acs.orgnih.gov

| Complex | Coordination Geometry | Axial Cu–O(NO) Bond Length (Å) | Equatorial Cu–O(hfac) Bond Lengths (Å) | N–O–Cu Angle (°) | Source |

|---|---|---|---|---|---|

| [Cu(hfac)₂(o-3e)₂] | Distorted Octahedron | 2.474 | 1.946, 1.951 | 127 | acs.orgnih.gov |

| [Cu(hfac)₂(3c)₂] | Distorted Octahedron | 2.461 | 1.937, 1.940 | 123 | acs.org |

Magnetic Properties: The magnetic properties of these heterospin complexes are determined by the exchange interactions between the paramagnetic centers: the Cu(II) ion (S=1/2) and the two aminoxyl radicals (S=1/2). Theoretical calculations and experimental data reveal that the magnetic interaction between the copper ion and the axially coordinated radical ligands is ferromagnetic. acs.orgnih.gov This is a typical finding for this coordination geometry. In contrast, the interaction between the two radical ligands within the same complex molecule is weak and antiferromagnetic. acs.orgnih.gov In the solid state, intermolecular short contacts between the nitroxide oxygen atoms and aromatic rings of adjacent molecules can give rise to ferromagnetic exchange interactions. globalauthorid.comacs.org

| Complex | Interaction | J Value (cm⁻¹) | Nature of Interaction | Source |

|---|---|---|---|---|

| [Cu(hfac)₂(o-3e)₂] | Cu(II) - Radical | +35 | Ferromagnetic | acs.orgnih.gov |

| Radical - Radical | -1.3 | Antiferromagnetic | ||

| [Cu(hfac)₂(3c)₂] | Cu(II) - Radical | +62 | Ferromagnetic | acs.orgnih.gov |

| Radical - Radical | -3.2 | Antiferromagnetic |

These findings highlight that adamantyl-substituted aminoxyls are effective building blocks for creating new functional magnetic materials, with the adamantyl group providing stability and opportunities for supramolecular organization. acs.org

Applications in Advanced Chemical Synthesis

Building Blocks for Complex Organic Molecules

The adamantane (B196018) cage, due to its defined tetrahedral geometry and rigid structure, is a sought-after scaffold in medicinal and materials chemistry. lookchem.com N-(1-Adamantyl)hydroxylamine and its derivatives serve as key building blocks for introducing this unique three-dimensional motif into more complex organic molecules. smolecule.com The hydroxylamine (B1172632) functionality provides a reactive handle for a variety of chemical transformations, including condensation, reduction, and oxidation reactions. smolecule.com

Synthesis of N-Heterocycles and Structurally Diverse Ring Systems

This compound has proven to be a particularly useful reagent in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Carbonylative Cyclization to Isoquinolones

A notable application of an adamantyl-substituted hydroxylamine, specifically O-(1-adamantyl)oxyamine, is in the palladium-catalyzed carbonylative cyclization of aryl alkynes to form isoquinolones. chinesechemsoc.orgchinesechemsoc.org This reaction represents a novel approach that combines hydroaminocarbonylation and a Lossen-type rearrangement to generate alkenyl isocyanates as key intermediates. chinesechemsoc.org The sterically hindered adamantyl group on the hydroxylamine is crucial for the success of this transformation. It effectively suppresses side reactions and promotes the desired rearrangement, leading to the formation of the isoquinolone core. chinesechemsoc.orgchinesechemsoc.org

The reaction proceeds via a three-component cycloaddition of aryl alkynes, carbon monoxide, and the adamantyl-bearing hydroxylamine. chinesechemsoc.org This method has been successfully applied to a broad range of substrates, including those with various functional groups on the phenyl ring of the alkyne, affording the corresponding isoquinolones in moderate to excellent yields. chinesechemsoc.org The resulting isoquinolones can be further functionalized, demonstrating the synthetic utility of this methodology for accessing diverse and complex heterocyclic structures. chinesechemsoc.org

Table 1: Palladium-Catalyzed Carbonylative Cyclization of Diphenylacetylene (B1204595) with Hydroxylamine Derivatives

| Entry | Hydroxylamine Derivative | Catalyst/Ligand | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NH₂Ot-Bu·HCl | Pd(dba)₂/Ad₂PBn | 140 | 12 | 37 |

| 2 | NH₂Ot-Bu·HCl | Pd(dba)₂/Ad₂PBn | 140 | 24 | 46 |

| 3 | NH₂OAd | Pd(dba)₂/Ad₂PBn | 150 | 24 | 66 (gram scale) |

Data sourced from a study on carbonylative cyclization. chinesechemsoc.orgchinesechemsoc.org

Formation of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are a class of five-membered heterocyclic compounds with significant physiological activities. ias.ac.in The synthesis of these structures often involves the reaction of a nitrile with hydroxylamine to form an amidoxime (B1450833) intermediate, which then undergoes cyclization. nih.govrjptonline.orgnih.gov While direct use of this compound in this specific multi-step synthesis is not extensively detailed in the provided context, the general pathway highlights the importance of hydroxylamine derivatives.

A common route to 3,5-disubstituted 1,2,4-oxadiazoles involves a three-step process:

Conversion of a nitrile to an amidoxime using hydroxylamine. nih.gov

Coupling of the amidoxime with a carboxylic acid to form an O-acylamidoxime. nih.gov

Cyclodehydration of the O-acylamidoxime to yield the 1,2,4-oxadiazole. nih.gov

Microwave-assisted, solvent-free, one-pot methods have been developed that utilize nitriles, hydroxylamine, and Meldrum's acids to produce 1,2,4-oxadiazoles in high yields. organic-chemistry.orgorganic-chemistry.org These efficient syntheses underscore the central role of the hydroxylamine component in constructing the oxadiazole ring.

Strategies for Isocyanate Generation from Hydroxylamine Derivatives

Organic isocyanates are highly versatile intermediates in synthetic chemistry. chinesechemsoc.org A significant advancement involves the generation of isocyanates from hydroxylamine derivatives through a process that mimics the Lossen rearrangement. chinesechemsoc.orgchinesechemsoc.org Traditionally, the Lossen rearrangement requires pre-formed hydroxamic acids or their derivatives, which can be a cumbersome process. chinesechemsoc.org

A novel palladium-catalyzed carbonylative approach utilizes O-(1-adamantyl)oxyamine to generate alkenyl isocyanates in situ. chinesechemsoc.orgchinesechemsoc.org This method merges hydroaminocarbonylation with a Lossen-type rearrangement. Mechanistic studies have shown that N-alkyloxylamides are formed as key intermediates, which then undergo rearrangement to produce the isocyanate. chinesechemsoc.orgchinesechemsoc.org The bulky adamantyl group is critical here, as it prevents undesirable side reactions of the alcohol released during the rearrangement, thus ensuring the efficient generation and subsequent reaction of the isocyanate intermediate. chinesechemsoc.org This strategy provides a more direct and efficient route to isocyanates from simple starting materials. chinesechemsoc.org

Functionalization of Adamantane Skeleton via Hydroxylamine Intermediates

The functionalization of the rigid adamantane core is a key area of research for creating novel molecules for medicinal and materials science applications. lookchem.comrsc.org Hydroxylamine intermediates, including this compound, play a significant role in these synthetic strategies. nih.govresearchgate.net

The synthesis of functionalized adamantane derivatives can be achieved through various methods, often involving the conversion of a pre-existing functional group on the adamantane skeleton. For example, (3-hydroxy-1-adamantyl)acetic acid can be used as a starting material for a variety of 3-functionalized adamantyl derivatives. nih.gov In one synthetic route towards a key intermediate for Saxagliptin, 1-adamantanecarboxylic acid is converted through several steps, including the formation of an oxime with hydroxylamine hydrochloride, to introduce a nitrogen-containing functionality. researchgate.net

Furthermore, the condensation of a ketoolefin with N-methyl hydroxylamine can lead to a nitrone intermediate, which undergoes a 1,3-dipolar cycloaddition to form an annulated adamantane product. mdpi.com This product can then be transformed into an amino-alcohol, demonstrating the utility of hydroxylamine derivatives in constructing complex, functionalized adamantane systems. mdpi.com

Design of Recoverable Homogeneous Catalysts via Supramolecular Immobilization

Homogeneous catalysts offer high activity and selectivity but are often difficult to separate from the reaction products, limiting their industrial application. nih.gov A promising strategy to overcome this challenge is the non-covalent immobilization of catalysts onto a solid support through host-guest interactions. mdpi.comgoogle.com

The adamantyl group is an excellent guest moiety for host molecules like cucurbiturils and cyclodextrins. mdpi.comgoogle.com By incorporating an adamantyl tag into a catalyst's structure, it can be reversibly bound to a solid support functionalized with the corresponding host molecule. This allows for the use of the catalyst in a homogeneous reaction, followed by its easy recovery and reuse by precipitating the host-guest complex. google.com

While the provided information does not directly describe the use of this compound for this purpose, it highlights the principle of using adamantyl-tagged ligands. For example, an N-heterocyclic carbene (NHC) ligand modified with an adamantyl group has been synthesized for potential use in recoverable homogeneous catalysts. mdpi.com The adamantyl group serves as the anchor for supramolecular immobilization. mdpi.com This concept can be extended to other ligand types, where an adamantyl-containing building block, potentially derived from this compound, could be incorporated into the ligand structure.

Molecular and Enzymatic Interaction Studies Mechanistic Focus

Investigation of Enzyme Inhibition Mechanisms through Complex Formation

Hydroxylamines are recognized for their ability to interact with and inhibit enzymes, often through complex formation with metallic cofactors or by acting as competitive inhibitors. The parent compound, hydroxylamine (B1172632), has been identified as a competitive inhibitor of alcohol dehydrogenase (ADH) researchgate.netosti.gov. This inhibition occurs as hydroxylamine competes with the natural substrate, ethanol (B145695), for binding to the enzyme's active site.

Furthermore, the hydroxylamine group can act as a bidentate ligand, coordinating with metal centers within enzymes. Studies on other N-formyl hydroxylamines have shown their ability to form stable complexes with Co(III) centers, binding via the carbonyl oxygen and the deprotonated hydroxy group rsc.org. Similarly, reactions with nickellacyclic complexes have demonstrated the formation of various adducts rsc.org. It is plausible that N-(1-Adamantyl)hydroxylamine could inhibit metalloenzymes by coordinating with the metal cofactor, with the adamantyl group influencing the compound's positioning and affinity within the enzyme's active site.

Table 1: Examples of Enzyme Inhibition by Hydroxylamine

| Enzyme | Inhibitor | Mechanism of Inhibition |

|---|---|---|

| Alcohol Dehydrogenase (ADH) | Hydroxylamine | Competitive Inhibition researchgate.netosti.gov |

Modulation of Molecular Pathways via Receptor Interactions

Hydroxylamines can influence molecular pathways through redox-mediated signaling. One proposed mechanism involves the in-vivo oxidation of a hydroxylamine to its corresponding nitroxyl (B88944) (HNO) species nih.gov. Nitroxyl is a reactive signaling molecule that can modulate the function of proteins, often by reacting with critical cysteine thiol residues nih.gov. For instance, hydroxylamine has been shown to activate glucose uptake by stimulating the GLUT1 transporter, an effect proposed to be mediated by its conversion to HNO nih.gov.

In the context of this compound, it could potentially serve as a biological precursor to the adamantyl-substituted nitroxyl radical. This species could then interact with specific protein targets, modulating their activity and influencing cellular signaling pathways. The bulky adamantane (B196018) group would likely confer high specificity for certain protein binding pockets, potentially leading to targeted modulation of molecular pathways. While direct evidence for this compound acting on specific receptors is limited, the established chemistry of the hydroxylamine group suggests a plausible mechanism for pathway modulation through its redox derivatives.

Hydroxylamines as Antioxidants and Radical Scavengers

The hydroxylamine moiety is a well-established functional group for antioxidant activity and the scavenging of harmful free radicals. The primary mechanism involves the donation of a hydrogen atom from either the O-H or N-H bond to a radical species, which in turn quenches the radical and generates a stable nitroxide radical researchgate.netresearchgate.netrsc.org. This process effectively terminates radical chain reactions.

The efficiency of this process is determined by the bond dissociation enthalpy (BDE) of the O-H and N-H bonds. Theoretical studies on model compounds like N-phenylhydroxylamine have shown that the O-H bond typically has a lower BDE than the N-H bond, making it the more likely site of hydrogen donation rsc.org. The resulting nitroxide radical is stabilized by resonance, contributing to the antioxidant efficacy of the parent molecule. The adamantyl group in this compound is expected to enhance the lipophilicity of the molecule, potentially improving its ability to protect cell membranes from lipid peroxidation researchgate.net.

Table 2: Calculated Bond Dissociation Enthalpies (BDE) for N-phenylhydroxylamine (Illustrative Example)

| Bond | BDE (kcal/mol) in Gas Phase | BDE (kcal/mol) in Water |

|---|---|---|

| N–H | 74.8 | 77.4 |

| O–H | ~69.8 | ~71.4 |

Data derived from theoretical studies on N-phenylhydroxylamine and illustrates the general principle for this class of compounds rsc.org.

Mechanism of Superoxide (B77818) Radical Scavenging

The superoxide radical (O₂•⁻) is a primary reactive oxygen species (ROS) that can lead to significant oxidative damage. Certain hydroxylamines have been shown to be effective scavengers of this radical nih.gov. The scavenging mechanism involves a one-electron oxidation of the hydroxylamine by the superoxide radical. This reaction produces the corresponding nitroxide radical and hydrogen peroxide.

The rate of this reaction is dependent on the structure of the hydroxylamine. For example, the hydroxylamine PP-H reacts with the superoxide radical at a rate of 840 ± 60 M⁻¹s⁻¹ nih.gov. While this reactivity is specific and effective for superoxide, it is important to note that other radicals can also cause this one-electron oxidation, meaning the reaction is not exclusive to superoxide nih.gov.

Spin Trapping of Oxygen-Centered Radicals

Spin trapping is an experimental technique used to detect and identify short-lived free radicals nih.gov. The method involves using a "spin trap" molecule that reacts with the unstable radical to form a more stable and long-lived radical adduct. This adduct can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy nih.gov.

Nitrones, which are the N-oxides of imines, are particularly effective spin traps for oxygen-centered radicals like the hydroxyl radical (•OH) rsc.orgmdpi.com. Nitrones can be synthesized from hydroxylamines, and compounds structurally related to this compound have been specifically developed for this purpose. For instance, α-aryl N-adamant-1-yl nitrones have been synthesized and evaluated for their ability to trap hydroxyl radicals, with the adamantane ring providing significant stability to the resulting radical adduct, making it suitable for biological measurements nih.gov. This demonstrates that the N-(1-Adamantyl) moiety is a valuable scaffold for designing effective spin traps to study oxidative stress.

N 1 Adamantyl Hydroxylamine in Materials Science Research

Development of Advanced Materials utilizing Adamantyl Hydroxylamine (B1172632) Structures

The development of advanced materials often relies on the synergistic effect of different molecular moieties within a single compound. In the case of N-(1-Adamantyl)hydroxylamine, the adamantyl group serves as a bulky, thermally stable anchor, while the hydroxylamine group provides a reactive site for further chemical modifications or can act as a stabilizing agent. This combination allows for the design of materials that are not only robust but also possess specific functional properties.

The adamantyl moiety is known to increase the glass transition temperature (Tg) and thermal stability of polymers due to its rigid, three-dimensional structure that restricts polymer chain mobility. wikipedia.org The hydroxylamine functionality, on the other hand, can participate in various chemical reactions, making it a versatile building block for more complex macromolecular architectures. The strategic incorporation of this compound into polymer backbones or as a pendant group can lead to the creation of high-performance materials suitable for demanding applications in aerospace, electronics, and specialty coatings. researchgate.net

Role as a Stabilizer in Polymer Chemistry

Polymer degradation is a significant concern that can limit the service life of materials. This degradation is often initiated by the formation of free radicals under the influence of heat, light, or chemical exposure. Hydroxylamines are known to be effective free-radical scavengers and can thus act as stabilizers in polymer formulations. google.comlabinsights.nl The mechanism of stabilization by hydroxylamines involves the donation of a hydrogen atom to a radical species, thereby terminating the degradation chain reaction. researchgate.net

The presence of the bulky adamantyl group in this compound can enhance its stabilizing efficiency. The steric hindrance provided by the adamantyl cage can increase the persistence of the nitroxide radicals formed after the hydroxylamine has scavenged a free radical, allowing them to participate in further stabilization reactions. google.com This can lead to a more durable and long-lasting stabilization effect compared to non-hindered hydroxylamines.

Adamantane-Containing Polymers

The incorporation of adamantane (B196018) into polymer structures has been extensively studied as a method to improve the physical and chemical properties of the resulting materials. wikipedia.org

The introduction of the adamantyl group, a bulky and rigid cage-like hydrocarbon, into a polymer chain significantly impacts its properties. The primary effects are a notable increase in the glass transition temperature (Tg) and enhanced thermal stability. researchgate.netrsc.org This is attributed to the steric hindrance imposed by the adamantyl group, which restricts the rotational motion of the polymer backbone, leading to a more rigid and thermally stable material. aip.org

The mechanical properties of polymers are also improved by the presence of adamantyl groups. The rigid nature of the adamantane cage contributes to an increase in the modulus and hardness of the polymer. ingentaconnect.com The bulky side groups can also disrupt chain packing, which can influence properties like solubility and permeability.

| Polymer | Adamantyl-Containing Monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Tensile Modulus |

|---|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | - | 105 °C | 280 °C | 3.1 GPa |

| Poly(1-adamantyl methacrylate) | 1-Adamantyl methacrylate | 160 °C | 350 °C | 4.5 GPa |

| Polystyrene | - | 100 °C | 345 °C | 3.0 GPa |

| Poly(4-vinylphenyl adamantyl ether) | 4-Vinylphenyl adamantyl ether | 185 °C | 410 °C | 3.8 GPa |

Adamantane-substituted monomers can be polymerized using various techniques, depending on the nature of the monomer and the desired polymer architecture. Some of the common methods include:

Free Radical Polymerization: This is a widely used method for the polymerization of vinyl monomers containing adamantyl groups, such as adamantyl methacrylates and styrenes. ingentaconnect.com The reaction is typically initiated by thermal or photochemical decomposition of a radical initiator.

Anionic Polymerization: This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net It is suitable for monomers with electron-withdrawing groups that can stabilize the propagating anionic center.

Ring-Opening Metathesis Polymerization (ROMP): This method is used for the polymerization of cyclic olefins containing adamantane moieties. It allows for the synthesis of polymers with the adamantane group either in the backbone or as a pendant group.

Polycondensation: This method is employed for the synthesis of polyesters, polyamides, and polyimides where at least one of the monomers contains an adamantane unit. rsc.org This typically involves the reaction of difunctional monomers with the elimination of a small molecule like water.

Applications in Functional Materials Design

The unique combination of properties offered by the this compound structure opens up possibilities for its use in the design of various functional materials. thieme-connect.com The adamantane moiety can be exploited for its ability to form stable host-guest complexes with cyclodextrins, leading to the development of self-healing materials, drug delivery systems, and stimuli-responsive polymers. pensoft.netnih.gov

The hydroxylamine group, with its ability to be oxidized to a stable nitroxide radical, can be utilized in the design of materials for applications in catalysis, as spin labels for electron paramagnetic resonance (EPR) spectroscopy, and as mediators in controlled radical polymerization processes. The incorporation of this compound into polymer films could lead to coatings with enhanced thermal stability and resistance to oxidative degradation, making them suitable for protecting sensitive electronic components or for use in harsh environments. researchgate.netresearchgate.net

Synthesis and Characterization of Adamantyl Hydroxylamine Analogues and Derivatives

N-[1-(Adamantan-2-yl)propylidene]hydroxylamine and its Chemical Behavior

N-[1-(Adamantan-2-yl)propylidene]hydroxylamine is a notable adamantane-containing hydroxylamine (B1172632) derivative. Its chemical structure, incorporating the bulky adamantane (B196018) cage, leads to distinct reactivity.

Synthesis: The general synthesis of this compound involves the reaction of an appropriate adamantane derivative with a nitrosating agent. One common method is the reaction of 1-adamantylamine with nitrosyl chloride in the presence of a base.

Chemical Behavior:

Oxidation: The hydroxylamine functional group can be oxidized to form the corresponding nitroso derivative.

Reduction: The hydroxylamine can be reduced to the corresponding primary amine.